Receptor Binding Affinity: Saredutant vs. Nepadutant vs. Ibodutant in Human Colon Tissue
In a direct comparative radioligand binding assay using [125I]NKA on human colon smooth muscle membranes, saredutant demonstrated a pKi of 9.2. This affinity was compared to ibodutant (pKi 9.9) and nepadutant (pKi 8.4), establishing saredutant as an intermediate-affinity, nonpeptide NK2 antagonist with a binding profile distinct from both higher-affinity nonpeptide (ibodutant) and lower-affinity peptide (nepadutant) comparators [1].
| Evidence Dimension | NK2 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.2 |
| Comparator Or Baseline | Ibodutant: pKi = 9.9; Nepadutant: pKi = 8.4 |
| Quantified Difference | Saredutant exhibits 5-fold lower affinity than ibodutant (Ki ratio ~5:1) and 6.3-fold higher affinity than nepadutant (Ki ratio ~6.3:1). |
| Conditions | Human colon smooth muscle membranes; radioligand: [125I]NKA |
Why This Matters
Researchers requiring a nonpeptide NK2 antagonist with moderate, well-characterized affinity for human tissue studies should select saredutant, as its binding profile sits between the ultra-high affinity ibodutant and the lower affinity peptide nepadutant, offering a distinct pharmacological fingerprint for receptor occupancy and functional studies.
- [1] Santicioli P, Meini S, Giuliani S, Lecci A, Maggi CA. Characterization of ibodutant at NK(2) receptor in human colon. Eur J Pharmacol. 2013;702(1-3):32-7. View Source
